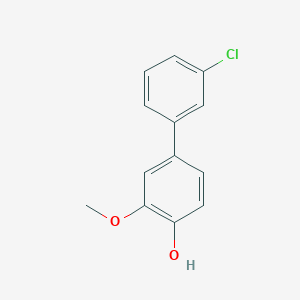

5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

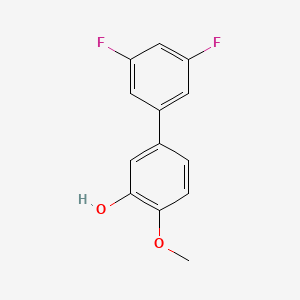

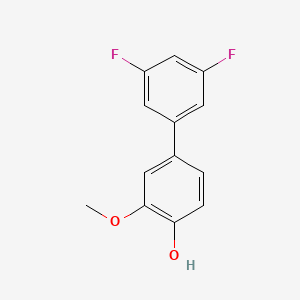

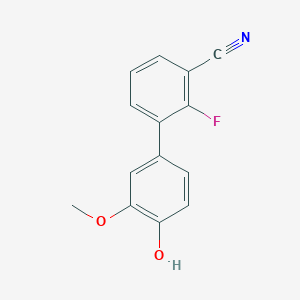

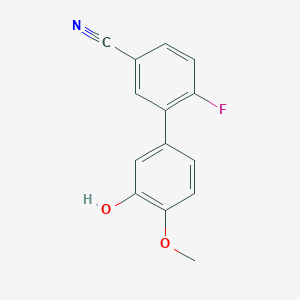

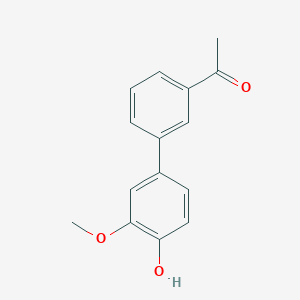

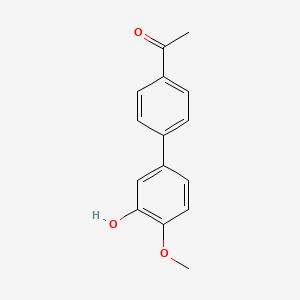

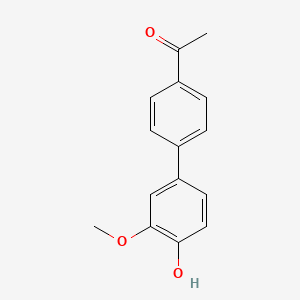

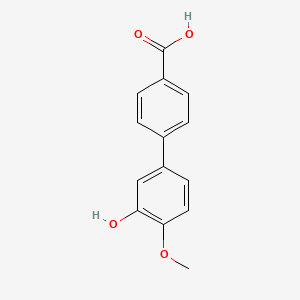

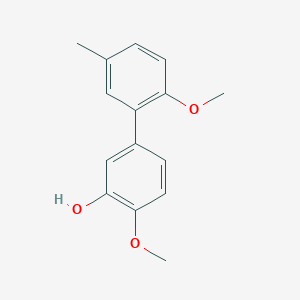

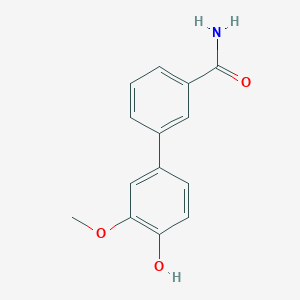

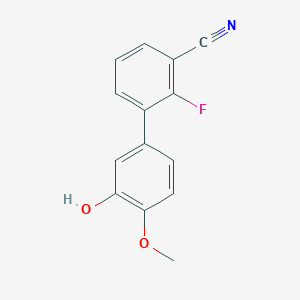

5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% (5-3CF2MP95) is an organic compound with a wide range of applications in the scientific research field. It is a phenolic compound, formed by combining five carbon atoms, three nitrogen atoms, two fluorine atoms, and two oxygen atoms, and has a molecular weight of 212.22 g/mol. 5-3CF2MP95 is a highly reactive compound, and is mainly used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic chemistry.

Mechanism of Action

The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is based on its reactivity and stability. It is a highly reactive compound, and its reactivity is due to its electron-rich nature. The electron-rich nature of 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% allows it to form strong bonds with other molecules, and this allows it to act as a catalyst in organic synthesis. The stability of 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is due to its electron-withdrawing nature, which makes it resistant to oxidation and degradation.

Biochemical and Physiological Effects

5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects, and there is no evidence to suggest that it is carcinogenic or mutagenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments is its reactivity and stability. It is a highly reactive compound, which makes it useful as a catalyst in organic synthesis. It is also highly stable, which makes it resistant to oxidation and degradation. However, it is important to note that 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is a highly reactive compound, and it should be handled with care.

Future Directions

The future directions for 5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% include further research into its reactivity and stability, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and nanomaterials. Additionally, further research could be conducted into its potential toxic effects, as well as its potential uses in biochemistry and physiology. Finally, further research could be conducted into its potential applications in the field of green chemistry, as it could be used as an alternative to more hazardous compounds.

Synthesis Methods

5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-3-cyanophenol with sodium nitrite in an aqueous solution of sodium hydroxide. The second step involves the addition of methanol to the reaction mixture. The reaction mixture is then heated and stirred, and the product is extracted with ethyl acetate. The final step involves the purification of the product by recrystallization.

Scientific Research Applications

5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is widely used in scientific research, mainly due to its reactivity and stability. It has been used in the synthesis of various organic compounds, such as aryl nitriles, aryl amines, and aryl sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-depressants. It has also been used in the synthesis of polymers and nanomaterials, such as carbon nanotubes and graphene.

properties

IUPAC Name |

2-fluoro-3-(3-hydroxy-4-methoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c1-18-13-6-5-9(7-12(13)17)11-4-2-3-10(8-16)14(11)15/h2-7,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBKGHXJDRAGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC(=C2F)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685549 |

Source

|

| Record name | 2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Cyano-2-fluorophenyl)-2-methoxyphenol | |

CAS RN |

1261989-31-4 |

Source

|

| Record name | 2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.